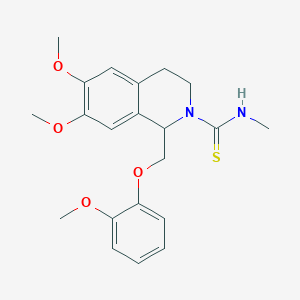![molecular formula C23H19ClN2O2 B14998942 N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B14998942.png)
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring Common reagents used in these reactions include chlorinating agents like thionyl chloride and alkylating agents like ethyl bromide .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance reaction efficiency .
化学反应分析
Types of Reactions
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like thionyl chloride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, ethyl bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学研究应用
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to exhibit antimicrobial activity by disrupting bacterial cell wall synthesis . In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
- N-(4-chlorobenzylidene)-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine
- N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Uniqueness
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities.
属性
分子式 |
C23H19ClN2O2 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-3-15-5-7-16(8-6-15)22(27)25-17-9-10-19(24)18(13-17)23-26-20-12-14(2)4-11-21(20)28-23/h4-13H,3H2,1-2H3,(H,25,27) |
InChI 键 |
ZCKBNFYYIGYUNS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide](/img/structure/B14998859.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B14998878.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylbutanamide](/img/structure/B14998884.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14998895.png)
![2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14998896.png)
![10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B14998899.png)
![2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998911.png)
![N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide](/img/structure/B14998915.png)
![5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B14998932.png)
![1,4-Bis[(2,5-dimethoxyphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B14998944.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methylbenzamide](/img/structure/B14998952.png)

![2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14998955.png)
![N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-4-(trifluoromethoxy)benzamide](/img/structure/B14998957.png)
